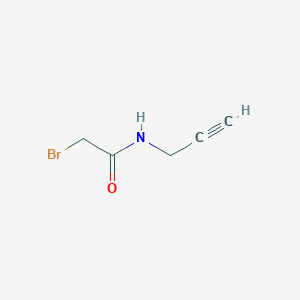
2,2-Difluor-2-phenylethanol
Übersicht
Beschreibung
2,2-Difluoro-2-phenylethanol (2,2-DFPE) is an organic compound that has a broad range of applications in various industries, including pharmaceuticals, food, and cosmetics. It is a colorless liquid with a sweet, floral odor and is commonly used as a flavoring agent, preservative, and fragrance. 2,2-DFPE has been studied extensively for its ability to act as a potent inhibitor of enzymes, as well as its potential use as an antifungal agent. In addition, 2,2-DFPE has been studied for its ability to act as an antioxidant, protect cells from oxidative stress, and reduce inflammation.
Wissenschaftliche Forschungsanwendungen
Duftstoffbiosynthese
2,2-Difluor-2-phenylethanol wird bei der Biosynthese von Duftstoffen verwendet. Eine Studie hat gezeigt, dass die lösungsmitteltolerante Pseudomonas putida so manipuliert werden kann, dass sie 2-Phenylethanol aus Zuckern produziert . Diese Verbindung ist ein wichtiger Bestandteil der Duftstoffindustrie aufgrund ihres angenehmen blumigen Duftes.
Safety and Hazards
When handling 2,2-Difluoro-2-phenylethanol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 2-phenylethanol, has been found to have antimicrobial activity against selected phytopathogenic fungi .
Mode of Action
2-phenylethanol, a related compound, has been found to interact with the mitochondria and the nucleus of penicillium italicum cells, causing inhibition . It also regulates gene expression, affecting various cellular processes .
Biochemical Pathways
2-phenylethanol, a related compound, is known to be produced via the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic compounds in microorganisms .
Pharmacokinetics
A structurally similar compound, 2’,2’-difluoro-2’-deoxycytidine (dfdc), is known to be rapidly metabolized to 2’,2’-difluoro-2’-deoxyuridine (dfdu) by cytidine deaminase . This metabolism limits the bioavailability of dFdC, necessitating intravenous administration .
Result of Action
A related compound, 2-phenylethanol, has been found to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (nsclc) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Biochemische Analyse
Biochemical Properties
2,2-Difluoro-2-phenylethanol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and oxidation at the benzylic position . The compound interacts with various enzymes and proteins, including phenylalanine ammonia-lyase and transaminases, which facilitate its conversion into other bioactive molecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s reactivity and stability in biochemical environments .
Cellular Effects
2,2-Difluoro-2-phenylethanol influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases and transcription factors, leading to alterations in gene expression profiles . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various biochemical pathways .
Molecular Mechanism
The molecular mechanism of action of 2,2-Difluoro-2-phenylethanol involves its binding interactions with specific biomolecules, including enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . Additionally, 2,2-Difluoro-2-phenylethanol can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-2-phenylethanol can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 2,2-Difluoro-2-phenylethanol can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-2-phenylethanol in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function and metabolism . At higher doses, 2,2-Difluoro-2-phenylethanol can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a critical dosage level beyond which adverse effects become pronounced .
Metabolic Pathways
2,2-Difluoro-2-phenylethanol is involved in several metabolic pathways, including the shikimate pathway and the Ehrlich pathway . The compound interacts with enzymes such as phenylalanine ammonia-lyase and transaminases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2,2-Difluoro-2-phenylethanol is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cellular membranes by transporter proteins, and it may also bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-2-phenylethanol is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound may localize to the mitochondria, nucleus, or other organelles, where it can exert its biochemical effects. The activity and function of 2,2-Difluoro-2-phenylethanol can be modulated by its subcellular localization, as different compartments provide distinct biochemical environments .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGODUKBPIRBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311226 | |
| Record name | β,β-Difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-51-9 | |
| Record name | β,β-Difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129973-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanol, β,β-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
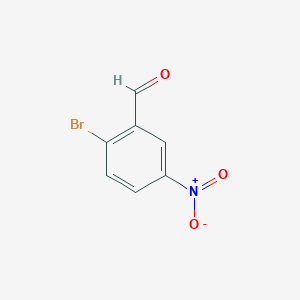
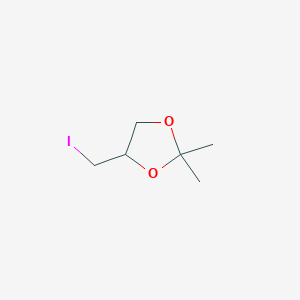

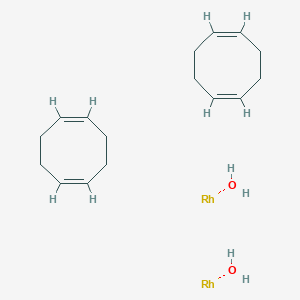
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

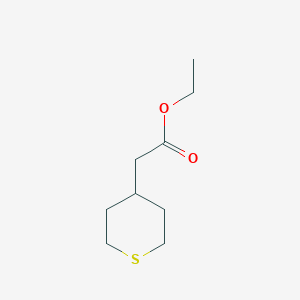

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)

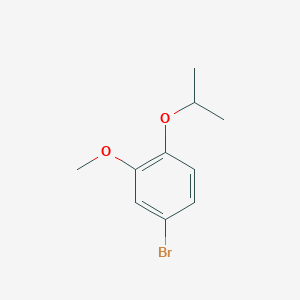
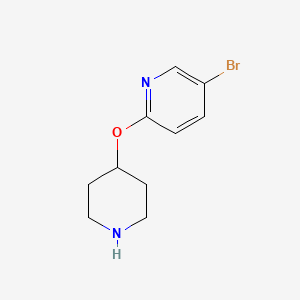
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
